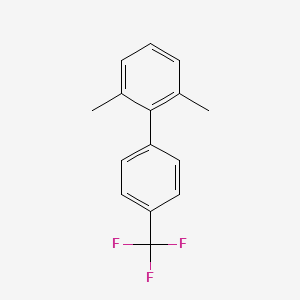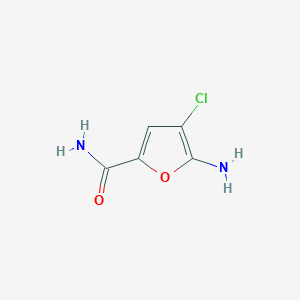![molecular formula C15H26N2O B14224008 2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol CAS No. 627519-95-3](/img/structure/B14224008.png)
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol is an organic compound with the molecular formula C14H23NO It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol typically involves the reaction of 3-phenylpropylamine with 2-bromoethylamine hydrobromide, followed by reduction with sodium borohydride. The reaction conditions often require a solvent such as ethanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethylamine: A primary amine with a similar structure but lacking the hydroxyl group.
3-Phenylpropylamine: A primary amine with a similar structure but lacking the additional amino and hydroxyl groups.
2-Amino-1-butanol: An amino alcohol with a similar structure but lacking the phenyl group.
Uniqueness
2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, as well as the phenyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
627519-95-3 |
|---|---|
Fórmula molecular |
C15H26N2O |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2-[2-(3-phenylpropylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C15H26N2O/c1-2-15(13-18)17-12-11-16-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,15-18H,2,6,9-13H2,1H3 |
Clave InChI |
BDLRWSMCSNIGMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCCNCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


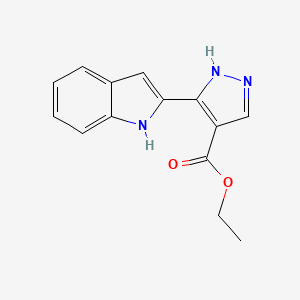

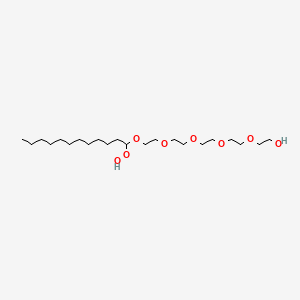
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
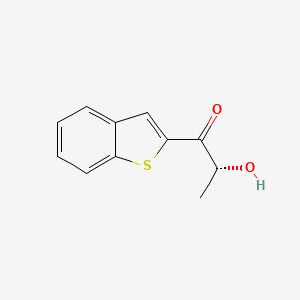
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)

![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)

